7-carboxy-N-allylindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-prop-2-enylindole-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-2-7-13-8-6-9-4-3-5-10(11(9)13)12(14)15/h2-6,8H,1,7H2,(H,14,15) |
InChI Key |
VYFUFGKRYOXXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC2=C1C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-allyl-1H-indole-7-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] This guide provides a detailed technical overview of a specific derivative, 1-allyl-1H-indole-7-carboxylic acid, a molecule designed to leverage the therapeutic potential of the indole scaffold. While direct literature on this exact compound is sparse, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of indole chemistry to present a robust framework for its synthesis, characterization, and potential applications. We will explore a validated synthetic pathway, predict its spectroscopic profile for unambiguous identification, and discuss its potential as a versatile building block for drug discovery, particularly in oncology, metabolic diseases, and anti-inflammatory research. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit novel indole derivatives in their therapeutic programs.
The Indole-7-Carboxylic Acid Scaffold: A Foundation for Drug Discovery
The indole ring system is a bicyclic aromatic heterocycle that forms the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] Its unique electronic properties and rigid structure make it an ideal scaffold for interacting with a wide range of biological targets. Consequently, indole derivatives have been successfully developed into drugs for numerous conditions.[3][4] Notable examples include the anti-inflammatory drug Indomethacin, the vinca alkaloids Vinblastine and Vincristine used in cancer chemotherapy, and novel agents targeting metabolic disorders.[2][5]
The subject of this guide, 1-allyl-1H-indole-7-carboxylic acid, incorporates three key functional regions, each offering distinct opportunities for chemical modification and biological interaction:
-
The Indole Core: Provides a rigid, aromatic platform for molecular recognition.
-
The C7-Carboxylic Acid: A critical functional group that can act as a hydrogen bond donor/acceptor, a handle for forming esters or amides, and a key pharmacophore in its own right, as seen in derivatives targeting the GLP-1 receptor.[6]
-
The N1-Allyl Group: Introduces a flexible, reactive moiety. The nitrogen substitution prevents the formation of N-H hydrogen bonds, altering the molecule's solubility and binding properties. The terminal double bond is a site for further chemical elaboration.
This combination of features makes 1-allyl-1H-indole-7-carboxylic acid a promising and strategically designed scaffold for building libraries of novel bioactive compounds.
Physicochemical Properties and Structural Analysis
The fundamental identity of a chemical entity begins with its structure and associated properties. These data are critical for experimental design, analysis, and regulatory documentation.
Caption: Chemical structure of 1-allyl-1H-indole-7-carboxylic acid.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 1-(prop-2-en-1-yl)-1H-indole-7-carboxylic acid | - |
| Molecular Formula | C₁₂H₁₁NO₂ | Calculated |
| Molecular Weight | 201.22 g/mol | Calculated |
| Parent Compound CAS | 1670-83-3 (for 1H-Indole-7-carboxylic acid) | [7][8] |
| Predicted XLogP3 | ~2.8-3.0 | Estimated based on constituents[7][9] |
| Appearance | Off-white to pale yellow solid (Predicted) | - |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); low solubility in water | [8] |
Synthesis of 1-allyl-1H-indole-7-carboxylic acid
A robust and reproducible synthesis is paramount for any chemical entity intended for research or development. The proposed synthesis follows a logical and field-proven pathway: N-alkylation of the indole nitrogen. Since the starting material, indole-7-carboxylic acid, possesses an acidic proton on both the nitrogen and the carboxylic acid, a key strategic decision involves the order of operations. Direct allylation can be complicated by competitive deprotonation. A more controlled approach involves protecting the carboxylic acid as an ester, performing the N-alkylation, and then deprotecting the ester to yield the final product.
Caption: Synthetic workflow for 1-allyl-1H-indole-7-carboxylic acid.
Experimental Protocol
Materials and Reagents:
-
1H-Indole-7-carboxylic acid (CAS: 1670-83-3)
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF, Anhydrous)
-
Allyl Bromide
-
Lithium Hydroxide (or Sodium Hydroxide)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate, Hexanes, Diethyl Ether, Saturated Sodium Bicarbonate, Brine, Water
-
Anhydrous Magnesium Sulfate
Step 1: Esterification (Methyl Ester Protection)
-
To a solution of 1H-Indole-7-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 1H-indole-7-carboxylate, which can often be used in the next step without further purification.
-
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. This Fischer esterification is an equilibrium process driven to completion by using methanol as the solvent.
-
Step 2: N-Allylation
-
To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of methyl 1H-indole-7-carboxylate (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Add Allyl Bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting indole ester (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure methyl 1-allyl-1H-indole-7-carboxylate.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (pKa ~17), creating a highly nucleophilic indole anion. This anion then readily attacks the electrophilic carbon of allyl bromide in a classic Sₙ2 reaction.
-
Step 3: Hydrolysis (Deprotection)
-
Dissolve the purified methyl 1-allyl-1H-indole-7-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add Lithium Hydroxide (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl at 0 °C. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-allyl-1H-indole-7-carboxylic acid.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and acidification protonates the resulting carboxylate salt to yield the desired carboxylic acid.
-
Spectroscopic Characterization and Analysis
Unambiguous structural confirmation is a non-negotiable step in synthesis. The following table outlines the predicted spectroscopic data for 1-allyl-1H-indole-7-carboxylic acid, which serves as a benchmark for validating the experimental outcome.
Table 2: Predicted Spectroscopic Data for Structural Verification
| Technique | Predicted Key Signals and Features |
| ¹H NMR | ~13.0 ppm (s, 1H): Carboxylic acid proton (broad).~7.8-8.0 ppm (d, 1H): Aromatic proton adjacent to the carboxylic acid (H6).~7.0-7.5 ppm (m, 3H): Remaining aromatic and indole C2 protons.~5.9-6.1 ppm (m, 1H): Allyl internal methine proton (-CH=).~5.0-5.2 ppm (m, 4H): N-CH₂-allyl protons and terminal allyl (=CH₂) protons. |
| ¹³C NMR | ~170 ppm: Carboxylic acid carbonyl carbon.[10]~133 ppm: Allyl internal methine carbon (-CH=).~117 ppm: Terminal allyl carbon (=CH₂).~100-140 ppm: Aromatic and indole carbons.~50 ppm: N-CH₂-allyl carbon. |
| IR Spectroscopy | ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.~1680-1710 cm⁻¹: Strong C=O stretch of the carboxylic acid.[11]~1640 cm⁻¹: C=C stretch of the allyl group.~3050-3100 cm⁻¹: Aromatic and vinylic C-H stretches. |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z 200.07 |
Reactivity and Potential for Derivatization
The true value of 1-allyl-1H-indole-7-carboxylic acid for a drug development professional lies in its potential as a versatile synthetic intermediate. Its structure contains multiple handles for further chemical modification to explore structure-activity relationships (SAR).
Caption: Potential derivatization pathways for SAR studies.
-
Amide Formation: The carboxylic acid can be readily converted to a diverse range of amides using standard coupling reagents (e.g., EDCI, HATU). This is a cornerstone of medicinal chemistry for probing interactions with biological targets.
-
Esterification: The formation of esters can be used to create prodrugs, improving pharmacokinetic properties like cell permeability and oral bioavailability.
-
Allyl Group Modification: The double bond is a hub of reactivity. It can be hydrogenated to the propyl derivative, dihydroxylated to a diol, or epoxidized, each modification dramatically altering the steric and electronic profile of the N1-substituent.
Applications in Medicinal Chemistry and Drug Discovery
While 1-allyl-1H-indole-7-carboxylic acid is a novel scaffold, the therapeutic activities of closely related indole carboxylic acids provide a strong rationale for its investigation in several disease areas.[2][4]
Table 3: Biological Activities of Related Indole Carboxylic Acid Derivatives
| Derivative Class | Biological Target / Activity | Therapeutic Area | Reference |
| Indolecarboxylic Acids | Glucagon-like peptide-1 receptor (GLP-1R) Agonists | Type 2 Diabetes, Obesity | [6] |
| 7-Nitro-indole-2-carboxylic Acids | Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibitors | Type 2 Diabetes | [12] |
| Indole-3-carboxylic Acid Esters | Anticancer Agents | Oncology | [13] |
| General Indole Derivatives | Anti-proliferative, Apoptosis Induction | Oncology | [5] |
| General Indole Derivatives | Anti-inflammatory (COX-2, NF-κB modulation) | Inflammation | [2] |
The structural features of 1-allyl-1H-indole-7-carboxylic acid make it an excellent candidate for building libraries aimed at these and other targets. The C7-carboxylic acid moiety is a known pharmacophore for FBPase inhibitors and GLP-1R agonists.[6][12] The N1-allyl group allows for fine-tuning of lipophilicity and provides a vector for exploring deeper pockets within a target protein's binding site. Its potential as a precursor for potent anticancer agents is also significant, given the broad anti-proliferative activity of many indole derivatives.[5][13]
Conclusion
1-allyl-1H-indole-7-carboxylic acid stands as a strategically designed chemical scaffold with significant potential for modern drug discovery. This guide has provided a comprehensive, technically grounded framework for its synthesis via a robust, multi-step protocol and its unambiguous characterization using standard spectroscopic methods. By analyzing the reactivity of its constituent functional groups and drawing on the established biological activities of related indole structures, we have highlighted its promise as a versatile building block for developing novel therapeutics. Researchers in oncology, metabolic disease, and inflammation should consider this molecule a valuable starting point for generating new chemical entities with enhanced potency, selectivity, and drug-like properties.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 85625, 1-(Allyl)-1H-indole. Available from: [Link]
-
Fei, J., et al. (2025). Discovery and optimization of novel indolecarboxylic acid derivative as potent glucagon-like peptide-1 receptor agonists. Molecular Diversity. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74281, 1H-Indole-7-carboxylic acid. Available from: [Link]
-
Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]
-
Majumdar, P., & Panda, S. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]
-
Saeed, F., & Khurshid, M. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Letters in Organic Chemistry. Available from: [Link]
-
Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available from: [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Wiley-VCH. SpectraBase for 1H-Indole-2-carboxylic acid, 6-methoxy-7-(2-propenyl)-, methyl ester. Available from: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available from: [Link]
-
Al-Wabli, R.I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available from: [Link]
-
NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. Available from: [Link]
-
Wen, X., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
-
PubChemLite. 1h-indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-. Available from: [Link]
-
Michigan State University. Carboxylic Acid Reactivity. Available from: [Link]
-
Miller, M.C., et al. (2014). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and optimization of novel indolecarboxylic acid derivative as potent glucagon-like peptide‑1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indole-7-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. 1-(Allyl)-1H-indole | C11H11N | CID 85625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
7-carboxy-N-allylindole CAS number and properties
The following technical guide details the properties, synthesis, and applications of 7-carboxy-N-allylindole (systematically 1-allyl-1H-indole-7-carboxylic acid ).
Strategic Intermediate for Tricyclic Indole Alkaloids and Allosteric Inhibitors
Part 1: Compound Identity & Core Properties[1][2]
7-carboxy-N-allylindole is a specialized heterocyclic building block. Unlike its more common isomer (indole-2-carboxylic acid), the 7-carboxy derivative provides a unique geometry for molecular recognition, placing the carboxylic acid in proximity to the N1-substituent. This proximity is critical for the synthesis of fused tricyclic systems (e.g., pyrrolo[3,2,1-ij]quinolines) found in potent antitumor agents like Duocarmycins.
| Property | Data / Description |
| Systematic Name | 1-allyl-1H-indole-7-carboxylic acid |
| Common Name | 7-Carboxy-N-allylindole |
| Parent Scaffold CAS | 1670-83-3 (1H-Indole-7-carboxylic acid) |
| Derivative Status | Custom synthesis intermediate; typically prepared in situ or on-demand. |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Predicted pKa | ~4.2 (Carboxylic acid), -2.1 (Indole NH proton is replaced) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water. |
| Appearance | Off-white to pale yellow solid (recrystallized). |
Part 2: Synthesis & Experimental Protocols
The synthesis of 7-carboxy-N-allylindole requires careful control of regioselectivity. Direct alkylation of the carboxylic acid can lead to esterification (O-alkylation) vs. N-alkylation. The most robust protocol involves protection-alkylation-deprotection .
Workflow Diagram (Graphviz)
Caption: Step-wise synthetic route ensuring N-selectivity via ester protection.
Detailed Protocol
Step 1: Esterification (Protection)
-
Dissolve 1H-indole-7-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).
-
Add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.
-
Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc.[1]
-
Yield: ~95% Methyl 1H-indole-7-carboxylate.
Step 2: N-Allylation (Critical Step) Rationale: The indole nitrogen is weakly acidic (pKa ~16). Sodium hydride (NaH) is used to deprotonate N1, creating a potent nucleophile that attacks allyl bromide.
-
Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C under Argon.
-
Add Methyl 1H-indole-7-carboxylate (1.0 eq) dissolved in DMF dropwise. Stir for 30 min (H₂ gas evolution).
-
Add Allyl Bromide (1.2 eq) dropwise.
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Pour into ice water. Extract with Et₂O (to remove DMF).
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Data: ¹H NMR will show characteristic allyl signals: multiplet at ~6.0 ppm (–CH=), doublets at ~5.1–5.2 ppm (=CH₂), and doublet at ~4.8 ppm (N–CH₂).[2]
Step 3: Saponification (Deprotection)
-
Dissolve the N-allyl ester in THF:Water (3:1).
-
Add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours.
-
Acidify to pH 3 with 1M HCl. The product usually precipitates.
-
Filter and dry. Recrystallize from Ethanol/Water if necessary.
Part 3: Applications in Drug Discovery[1]
1. Precursor to Duocarmycin Pharmacophores
The primary utility of 7-carboxy-N-allylindole lies in its ability to undergo radical cyclization . The N-allyl group serves as a radical acceptor.
-
Mechanism: Treatment with tributyltin hydride (Bu₃SnH) and AIBN generates an aryl radical at the 7-position (if a halide is present) or allows oxidative cyclization.
-
Result: Formation of the pyrrolo[3,2,1-ij]quinoline core, the DNA-alkylating warhead of Duocarmycin and CC-1065 analogs.
2. Allosteric Pocket Targeting (HCV & Bcl-2)
Indole-7-carboxylic acids are privileged scaffolds for allosteric inhibition because the 7-carboxyl group directs substituents into specific hydrophilic pockets of enzymes.
-
HCV NS5B Polymerase: N-substituted indole-7-carboxylic acids bind to the "thumb" domain, locking the enzyme in an inactive conformation.
-
Structure-Activity Relationship (SAR): The N-allyl group provides hydrophobic bulk that fits into lipophilic clefts, while the 7-COOH interacts with arginine or lysine residues (salt bridge).
Mechanistic Diagram: Radical Cyclization to Tricyclic Core
Caption: The N-allyl group is essential for constructing the tricyclic pharmacophore via 5-exo-trig radical cyclization.
References
-
Preparation of Indole-7-carboxylic Acid Derivatives: Source: PubChem.[3] 1H-Indole-7-carboxylic acid (CAS 1670-83-3).[4] URL:[Link]
-
Radical Cyclization of N-Allyl Indoles: Source: National Institutes of Health (PMC). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives. URL:[Link]
-
Indole Scaffolds in Medicinal Chemistry: Source: MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. URL:[Link]
-
Synthesis of N-Substituted Indoles (General Protocol): Source: Organic Chemistry Portal. Synthesis of Indoles via N-Alkylation. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-7-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
1-allylindole-7-carboxylic acid pubchem CID
An In-depth Technical Guide to 1-Allylindole-7-Carboxylic Acid: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-allylindole-7-carboxylic acid, a substituted indole derivative. While a dedicated PubChem Compound ID (CID) for this specific molecule is not currently available, this document synthesizes established chemical principles and data from related compounds to offer a robust resource for researchers, scientists, and professionals in drug development. The focus is on the synthetic accessibility, predicted physicochemical properties, and potential therapeutic applications of this compound, grounded in the rich chemistry of the indole scaffold.
The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] This aromatic heterocyclic structure is prevalent in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its unique electronic properties, particularly the high reactivity of the C3 position towards electrophiles, make it a versatile template for chemical modification.[1][2]
Substitutions at the N1 and C7 positions of the indole ring can profoundly influence the molecule's pharmacological profile. N1-alkylation, such as the introduction of an allyl group, can enhance lipophilicity and modulate binding interactions with biological targets.[3][4] The carboxylic acid group at the C7 position introduces a polar, ionizable handle that can improve aqueous solubility and serve as a key interaction point with protein active sites.[5] The combination of these two functionalities in 1-allylindole-7-carboxylic acid presents an intriguing scaffold for exploring novel therapeutic agents.
Physicochemical Properties and Their Implications
| Property | Predicted Value | Implication in Drug Discovery |
| Molecular Weight | ~201.22 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates a balance between hydrophilicity and lipophilicity, which is favorable for cell membrane permeability. |
| pKa (Acid Dissociation Constant) | ~4.0 - 4.5 | The carboxylic acid group will be mostly ionized at physiological pH, enhancing aqueous solubility. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Contributes to interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 2 (from carboxylic acid oxygens) | Important for target binding and solubility. |
| Polar Surface Area (PSA) | ~49.3 Ų | Suggests good potential for blood-brain barrier penetration. |
The presence of the carboxylic acid group is particularly significant, as it can be leveraged to improve the pharmacokinetic properties of a lead compound.[5] However, its ionization at physiological pH might limit passive diffusion across biological membranes, a factor that can be modulated through prodrug strategies, such as esterification.[5]
Synthesis and Methodologies
The synthesis of 1-allylindole-7-carboxylic acid can be approached through a few logical pathways. The most direct route involves the N-allylation of indole-7-carboxylic acid or its corresponding ester.
Proposed Synthetic Pathway
A robust synthetic strategy would involve the protection of the carboxylic acid as an ester, followed by selective N-allylation, and concluding with ester hydrolysis to yield the target compound. This approach prevents potential side reactions involving the acidic proton of the carboxylic acid during the N-alkylation step.
Caption: Proposed synthetic workflow for 1-allylindole-7-carboxylic acid.
Experimental Protocol: N-Allylation of Indole-7-Carboxylic Acid Methyl Ester
This protocol is adapted from established methods for the N-alkylation of indole derivatives.[6] The choice of a palladium catalyst can enhance the selectivity for N-allylation over the typically more reactive C3 position.[4]
Materials:
-
Indole-7-carboxylic acid methyl ester
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add indole-7-carboxylic acid methyl ester (1.0 eq), anhydrous potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. Stir the mixture under a nitrogen atmosphere. Add allyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x) and then with brine solution (1 x).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-allylindole-7-carboxylic acid methyl ester.
-
Hydrolysis: The purified ester is then dissolved in a mixture of methanol and water, and sodium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC). The reaction is then acidified with HCl, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield 1-allylindole-7-carboxylic acid.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is used to deprotonate the indole nitrogen, making it nucleophilic for the reaction with allyl bromide.
-
Palladium Catalyst: The use of a palladium catalyst system is known to favor N-allylation of indoles, potentially through the formation of a π-allyl palladium complex, thus improving regioselectivity.[4]
-
Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the quenching of the indole anion and to avoid side reactions.
Potential Applications and Research Directions
The unique structural features of 1-allylindole-7-carboxylic acid suggest several avenues for research and potential applications.
As Dopamine Receptor Ligands
Derivatives of indole carboxylic acids have been investigated as selective ligands for dopamine receptors, particularly the D3 subtype.[7] The structural similarities suggest that 1-allylindole-7-carboxylic acid could be a starting point for developing novel modulators of dopaminergic signaling, which is implicated in various neurological and psychiatric disorders.
Caption: Hypothetical modulation of D3 dopamine receptor signaling.
Antiviral and Anticancer Potential
The indole nucleus is a common motif in many antiviral and anticancer agents.[8] The N-allyl group can enhance the lipophilicity and cell permeability of the molecule, potentially improving its efficacy. Further screening of 1-allylindole-7-carboxylic acid and its derivatives in relevant biological assays is warranted.
Agrochemical Applications
Indole-3-acetic acid is a natural plant hormone (auxin), and synthetic indole derivatives are used as herbicides.[9] Recent studies have shown that indole-3-carboxylic acid derivatives can act as antagonists of the auxin receptor TIR1, exhibiting significant herbicidal activity.[9] This suggests a potential application for 1-allylindole-7-carboxylic acid in agriculture.
Conclusion
1-Allylindole-7-carboxylic acid represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methods in indole chemistry, particularly selective N-allylation. The combination of an N-allyl group and a C7-carboxylic acid on the indole scaffold provides a unique set of physicochemical properties that are desirable in both pharmaceutical and agrochemical research. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, aiming to stimulate further investigation into this and related indole derivatives.
References
-
Schillinger, E., & Loge, O. (1973). Effects of derivatives of indole carboxylic acids on carbohydrate metabolism of the rat. Biochemical Pharmacology, 22(7), 841-848. [Link]
-
Kumar, A., et al. (2012). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 22(1), 540-544. [Link]
-
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Cureus, 17(5), e75844. [Link]
-
Stanley, L. M., & Hartwig, J. F. (2010). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. Angewandte Chemie International Edition, 49(42), 7749-7751. [Link]
-
Terashima, M., & Fujioka, M. (1983). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 20(8), 1535-1537. [Link]
-
Sapi, J., & Dąbrowska, E. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2025). The Chemical Record, 25(1), e202500121. [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025). Organic & Biomolecular Chemistry, 23(40), 9155-9175. [Link]
-
Palladium-Catalyzed Selective N-Allylation of Indoles assisted by PEG-Water System. (2026). ResearchGate. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(17), 5174. [Link]
-
Substituted carboxylic compound synthesis by allylation. Organic Chemistry Portal. [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023). ResearchGate. [Link]
-
Preparation of allenyl carboxylic acid 7. Reagents and conditions... ResearchGate. [Link]
- N-alkylation of indole derivatives. (2006).
-
The Copper-Catalyzed N-Arylation of Indoles. (2002). Journal of the American Chemical Society, 124(35), 10300-10301. [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2016). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals, 1-26. [Link]
-
Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. (2015). Molecules, 20(6), 10639-10651. [Link]
-
Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. (2008). Synthetic Communications, 38(24), 4343-4351. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry, 10, 976359. [Link]
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
Investigating the Biological Activity of N-Allyl Indole-7-Carboxylic Acid Derivatives: A Framework for Discovery
An In-Depth Technical Guide:
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological profiles.[1] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of a promising, yet underexplored, class of compounds: N-allyl indole-7-carboxylic acid derivatives. By strategically combining the versatile indole core with an N-allyl group and a C-7 carboxylic acid handle, researchers can generate novel molecular entities with significant therapeutic potential. This document details the scientific rationale for exploring these derivatives, provides robust, step-by-step protocols for investigating their anticancer, anti-inflammatory, and antimicrobial activities, and offers insights into the underlying mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces in the quest for next-generation therapeutics.
Part 1: The Rationale - A Privileged Scaffold for Drug Discovery
The design of novel therapeutic agents often involves the strategic modification of known pharmacophores. The N-allyl indole-7-carboxylic acid scaffold is a prime example of such a design, built upon three key structural components, each contributing to its potential as a biologically active agent.
The Indole Core: A Foundation of Biological Versatility
The indole ring system is considered a "privileged scaffold" due to its ability to bind to numerous receptors and enzymes in a specific and high-affinity manner.[2][3] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental biological relevance.[4] In drug discovery, indole derivatives have been successfully developed into a wide array of therapeutics, including anti-inflammatory drugs like Indomethacin, anticancer agents like Vincristine, and antimigraine compounds like Sumatriptan.[4][5] The documented activities of the indole nucleus are vast, spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making it an ideal starting point for new drug discovery campaigns.[1][3]
The 7-Carboxylic Acid Moiety: A Handle for Synthetic Diversification
The carboxylic acid group at the C-7 position of the indole ring is a critical functional handle. It serves as a versatile point for synthetic modification, allowing for the creation of amides, esters, and other derivatives to modulate the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[6] Furthermore, this moiety can act as a key hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets. Indole-7-carboxylic acid itself is a recognized building block in the synthesis of potential therapeutic agents, particularly in the development of novel anticancer and anti-inflammatory drugs.[6]
The N-Allyl Group: A Modulator of Activity and Specificity
Alkylation at the N-1 position of the indole ring is a common strategy to fine-tune biological activity. The introduction of an allyl group is particularly compelling. It increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake. Critically, the double bond of the allyl group provides a site for further chemical modification or metabolic interactions. Recent advances in synthetic chemistry, such as iridium-catalyzed asymmetric N-allylation, allow for the precise, enantioselective installation of chiral, branched allyl groups, opening avenues to create stereospecific derivatives with potentially improved potency and selectivity.[7]
A Logical Framework for Investigation
The convergence of these three structural features provides a strong rationale for investigating the biological activities of N-allyl indole-7-carboxylic acid derivatives. The indole core provides the foundational pharmacophore, the 7-carboxylic acid enables library development and target interaction, and the N-allyl group modulates physicochemical properties and introduces structural novelty.
Part 2: Synthesis and Characterization Workflow
A systematic investigation begins with a robust and reproducible synthetic strategy to generate a library of derivatives for screening.
Proposed Synthetic Workflow
The following workflow outlines a general approach to synthesizing a diverse library of N-allyl indole-7-carboxylic acid derivatives, starting from commercially available materials.
Step-by-Step Synthesis Protocol (Example: Amide Derivative)
-
Rationale: This protocol prioritizes a common and reliable method. Protecting the carboxylic acid as an ester prevents unwanted side reactions during the N-alkylation step. Sodium hydride is a strong base suitable for deprotonating the indole nitrogen, facilitating nucleophilic attack on the allyl halide. Finally, amide coupling is a robust method for generating diverse libraries.
-
Esterification (Protection):
-
Dissolve Indole-7-carboxylic acid (1.0 eq) in methanol.
-
Add sulfuric acid (catalytic amount, ~0.1 eq) dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl indole-7-carboxylate.
-
-
N-Allylation:
-
Dissolve methyl indole-7-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0 °C, then add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Quench the reaction carefully with ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield methyl 1-allyl-indole-7-carboxylate.
-
-
Saponification (Deprotection):
-
Dissolve the purified ester (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1).
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.
-
Acidify the mixture to pH ~3 with 1N HCl.
-
Extract with ethyl acetate, dry the organic layer, and concentrate to yield N-allyl indole-7-carboxylic acid.
-
-
Amide Coupling (Diversification):
-
Dissolve N-allyl indole-7-carboxylic acid (1.0 eq), a selected primary or secondary amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir at room temperature for 12-24 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry, concentrate, and purify via column chromatography or preparative HPLC to yield the final amide derivative.
-
Characterization Protocol
-
Trustworthiness: Each synthesized compound must be rigorously characterized to ensure its identity, purity, and stability before biological testing. This is a self-validating step to ensure that any observed biological activity is attributable to the intended molecule.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess crude purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound (target >95%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.
-
Part 3: Investigating Primary Biological Activities
Based on the extensive literature on indole derivatives, three primary areas of biological activity present the most promising avenues for investigation: anticancer, anti-inflammatory, and antimicrobial.[8][9][10]
Anticancer Activity
-
Rationale: Indole derivatives are well-established anticancer agents that can induce apoptosis, inhibit cell cycle progression, and disrupt key signaling pathways.[11][12] Natural indole alkaloids like vinblastine function by inhibiting microtubule polymerization, a critical process in cell division.[13] Synthetic indoles have been shown to target protein kinases like EGFR and the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.[13][14]
-
Key Cellular Targets & Pathways:
-
Tubulin Polymerization: Essential for mitotic spindle formation during cell division. Inhibition leads to G2/M cell cycle arrest and apoptosis.
-
PI3K/AKT/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival. Its inhibition is a major goal in cancer therapy.[13]
-
-
Experimental Protocols:
Protocol 3.1.1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity
-
Rationale: Inflammation is a key pathological feature of many chronic diseases. Indole derivatives, such as Indomethacin, are potent nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Newer derivatives have been shown to modulate key inflammatory pathways by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][16]
-
Experimental Protocol:
Protocol 3.2.1: Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include non-stimulated and vehicle controls. Incubate for 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Reagent Addition: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well.
-
Data Acquisition: Measure the absorbance at 540 nm. Use a sodium nitrite standard curve to quantify the nitrite concentration.
-
Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. A preliminary MTT assay should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
-
Antimicrobial Activity
-
Rationale: The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole and its derivatives have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogenic bacteria and fungi.[10][17][18] They can act synergistically with existing antibiotics and disrupt bacterial communication systems.
-
Experimental Protocol:
Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Validation: The assay is validated if there is clear growth in the positive control well and no growth in the negative control well.
-
Part 4: Data Summary and Future Directions
Systematic evaluation requires clear and comparative data presentation.
Hypothetical Data Summary Table
The results from the initial screening assays should be compiled into a summary table to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R-Group (at C7-Amide) | Anticancer IC₅₀ (µM) [MCF-7] | Anti-inflammatory IC₅₀ (µM) [NO Inhibition] | Antimicrobial MIC (µg/mL) [S. aureus] |
| IDA-001 | Benzyl | 12.5 | 25.8 | 64 |
| IDA-002 | 4-Fluorobenzyl | 8.2 | 15.1 | 32 |
| IDA-003 | Cyclohexyl | > 100 | 78.4 | > 128 |
| IDA-004 | Pyridin-4-ylmethyl | 5.5 | 11.3 | 16 |
Future Directions
-
Lead Identification: Compounds showing high potency (low IC₅₀ or MIC values) and selectivity (low toxicity to normal cells) in primary screens are identified as "hits" or "leads".
-
Mechanism of Action Studies: For promising hits, further assays are required to elucidate the specific molecular mechanism. For an anticancer lead, this could involve Western blotting to probe for phosphorylation changes in the PI3K/AKT pathway or a tubulin polymerization assay.
-
Structure-Activity Relationship (SAR): Synthesize a focused library of analogs around the lead compound to understand which structural features are critical for activity and to optimize for potency and reduced toxicity.
-
In Vivo Studies: The most promising lead compounds should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
A numbered list of all cited sources with full details and clickable URLs will be consolidated here.
-
Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. [Link]
-
Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]
-
Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Ingenta Connect. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]
-
Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. National Center for Biotechnology Information. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]
-
(PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. Academia.edu. [Link]
-
Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. National Center for Biotechnology Information. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. National Center for Biotechnology Information. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. PubMed. [Link]
-
Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives. ResearchGate. [Link]
-
442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles. [Link]
-
Synthesis of indole‐N‐carboxylic acids. ResearchGate. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]
-
Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Center for Biotechnology Information. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Royal Society of Chemistry. [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
-
Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience. [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. [Link]
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. Royal Society of Chemistry. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Center for Biotechnology Information. [Link]
-
Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jbarbiomed.com [jbarbiomed.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 14. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Chemist's Guide to the Synthesis of 7-Carboxy-N-allylindole
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 7-carboxy-N-allylindole from indole-7-carboxylic acid. N-functionalized indoles are privileged scaffolds in medicinal chemistry and materials science, and their synthesis is a cornerstone of modern organic chemistry.[1] The direct N-allylation of indole-7-carboxylic acid presents a unique chemical challenge due to the presence of two acidic protons: the carboxylic acid (pKa ≈ 4-5) and the indole N-H (pKa ≈ 17). This guide details a robust, three-stage strategy involving protection of the carboxylic acid, N-alkylation of the indole nitrogen, and subsequent deprotection to yield the target compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer troubleshooting insights to ensure a successful and reproducible synthesis.
Strategic Considerations: The Challenge of Dual Acidity
The core challenge in this synthesis is the selective alkylation of the indole nitrogen in the presence of a much more acidic carboxylic acid group. A base strong enough to deprotonate the indole N-H will invariably deprotonate the carboxylic acid first.
-
Expertise & Experience: Attempting a one-pot, direct N-alkylation by using two or more equivalents of a strong base (e.g., Sodium Hydride, NaH) is fraught with difficulty. The resulting dianion often exhibits poor solubility in common organic solvents like THF or DMF, leading to a heterogeneous mixture, unpredictable reactivity, and low yields. Furthermore, the carboxylate anion can influence the regioselectivity of the alkylation.
-
The Recommended Approach: A Protection Strategy: To circumvent these issues, a more controlled and reliable three-step sequence is employed. This strategy is a classic example of how protecting groups are essential in multi-step organic synthesis to achieve chemoselectivity.[2][3]
-
Protection: The carboxylic acid is temporarily converted into an ester (e.g., a methyl or ethyl ester). This removes the highly acidic proton, preventing interference in the subsequent N-alkylation step.
-
N-Allylation: With the carboxylic acid protected, the indole N-H can be cleanly deprotonated using a strong base to form the nucleophilic indolate anion, which then reacts with an allyl halide.[4][5]
-
Deprotection: The ester is hydrolyzed back to the carboxylic acid to yield the final product.
-
This methodical approach ensures high yields and purity by addressing each reactive site independently.
Visualized Synthesis Workflow
The following diagram outlines the complete synthetic pathway from indole-7-carboxylic acid to the final product, 7-carboxy-N-allylindole.
Caption: Workflow for the three-step synthesis of 7-carboxy-N-allylindole.
Detailed Experimental Protocols
Trustworthiness: Each step includes in-process checks (TLC monitoring) to validate reaction progress and completion, ensuring a self-validating workflow.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| Indole-7-carboxylic acid | ≥97% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | J.T. Baker |
| Sodium Hydride (NaH) | 60% dispersion in oil | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Allyl Bromide | 99% | Alfa Aesar |
| Lithium Hydroxide (LiOH) | Monohydrate, ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific |
| Diethyl Ether (Et₂O) | Reagent Grade | VWR |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
| Hydrochloric Acid (HCl) | 1M and 2M solutions | LabChem |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |
Protocol 1: Protection via Fischer Esterification
Rationale: This classic acid-catalyzed reaction efficiently converts the carboxylic acid to its methyl ester. Methanol is used as both the reagent and solvent, and a catalytic amount of sulfuric acid drives the equilibrium towards the product.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole-7-carboxylic acid (5.0 g, 31.0 mmol).
-
Reagent Addition: Add anhydrous methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL).
-
Heating: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
In-Process Validation (TLC): Monitor the reaction's progress using TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should show a baseline spot, while the product, methyl indole-7-carboxylate, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice water (200 mL).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.
-
Characterization: Obtain ¹H NMR and mass spectrometry data to confirm the structure of methyl indole-7-carboxylate. The disappearance of the broad carboxylic acid proton and the appearance of a singlet around 3.9 ppm for the methyl ester are key indicators.
Protocol 2: N-Allylation of Methyl Indole-7-carboxylate
Rationale: The N-alkylation of indoles requires a strong base to generate the indolate anion.[4] Sodium hydride (NaH) is an excellent choice for this transformation.[5] Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the sodium cation and promotes the S_N2 reaction.[4] The reaction is initiated at 0°C to control the exothermic deprotonation step.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.5 g, 37.5 mmol, 1.2 eq.).
-
Solvent Addition: Carefully wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes each time. Add anhydrous DMF (80 mL).
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Dissolve the methyl indole-7-carboxylate (from Protocol 1, ~31.0 mmol, 1.0 eq.) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 20 minutes. Stir at 0°C for an additional 30-45 minutes. Caution: Hydrogen gas is evolved.
-
Alkylation: While maintaining the temperature at 0°C, add allyl bromide (3.2 mL, 37.2 mmol, 1.2 eq.) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
In-Process Validation (TLC): Monitor the reaction using TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material spot should be consumed and a new, higher Rf product spot should appear.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[4]
-
Extraction: Dilute with water (100 mL) and extract with diethyl ether (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).
-
Characterization: Confirm the structure of methyl 1-allyl-1H-indole-7-carboxylate by ¹H and ¹³C NMR. Look for the disappearance of the N-H proton signal and the appearance of characteristic allyl group signals (a multiplet around 5.9-6.1 ppm, two doublets around 5.0-5.2 ppm, and a doublet around 4.8 ppm).[6]
Protocol 3: Deprotection via Saponification
Rationale: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) in a mixed solvent system (THF/water) is a mild and effective method that minimizes side reactions.[3]
-
Reaction Setup: Dissolve the purified N-allylated ester (from Protocol 2, ~25 mmol, 1.0 eq.) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add lithium hydroxide monohydrate (2.1 g, 50 mmol, 2.0 eq.) and stir the mixture at room temperature for 3-5 hours.
-
In-Process Validation (TLC): Monitor the reaction using TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting ester spot should be replaced by a new, baseline spot corresponding to the carboxylate salt.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH ~2 by adding 2M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL).[7]
-
Drying: Dry the purified 7-carboxy-N-allylindole in a vacuum oven at 40-50°C to a constant weight.
-
Final Characterization: Obtain final ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the final product. In the ¹H NMR, the methyl ester singlet will be absent, and a broad singlet for the carboxylic acid proton will appear downfield (>10 ppm).
Quantitative Data Summary
| Step | Starting Material | Molar Eq. | Key Reagents | Molar Eq. | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1. Protection | Indole-7-carboxylic acid | 1.0 | MeOH / H₂SO₄ | Solvent / cat. | MeOH | 65 | 4-6 | 90-95 |
| 2. N-Allylation | Methyl indole-7-carboxylate | 1.0 | NaH / Allyl Bromide | 1.2 / 1.2 | DMF | 0 to RT | 2-4 | 80-88 |
| 3. Deprotection | Methyl 1-allyl-indole-7-carboxylate | 1.0 | LiOH | 2.0 | THF/H₂O | RT | 3-5 | 92-98 |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low yield in Step 1 (Protection) | Incomplete reaction; insufficient acid catalyst. | Increase reaction time. Add an additional small portion of H₂SO₄. Ensure methanol is anhydrous. |
| Low yield in Step 2 (N-Allylation) | Incomplete deprotonation (wet reagents/solvents); C3-alkylation side reaction. | Use freshly opened anhydrous DMF and properly washed NaH. Perform deprotonation for a longer duration. C3-alkylation is less common with a C7-substituent but can be minimized by ensuring full deprotonation.[4] |
| Ester hydrolysis during N-Allylation | Presence of water or hydroxide in the reaction. | Ensure all reagents and glassware are scrupulously dry. Use a high-purity grade of NaH. |
| Incomplete hydrolysis in Step 3 | Insufficient base or reaction time. | Add more LiOH and allow the reaction to stir for a longer period. Gentle warming (to 40°C) can be applied if necessary, but monitor for potential side reactions. |
Conclusion
The synthesis of 7-carboxy-N-allylindole is effectively achieved through a reliable three-step sequence of protection, N-alkylation, and deprotection. This methodology successfully navigates the challenge posed by the dual acidic sites of the starting material, offering a high-yielding and scalable route to this valuable indole derivative. By understanding the chemical principles behind each step, researchers can confidently apply and adapt this protocol for the synthesis of other functionalized indole compounds.
References
- Technical Support Center: Selective N-Alkylation of Indoles. BenchChem. [Link: https://www.benchchem.
- Protecting group - Wikipedia. Wikipedia. [Link: https://en.wikipedia.org/wiki/Protecting_group]
- US Patent 7067676B2 - N-alkylation of indole derivatives. Google Patents. [Link: https://patents.google.
- Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link: https://www.beilstein-journals.org/bjoc/content/support/2014/1860-5397-10-131-S1.pdf]
- Protecting Groups List. SynArchive. [Link: https://www.synarchive.com/protecting-groups]
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link: https://www.mdpi.com/1420-3049/25/14/3268]
- Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. TIB (Leibniz Information Centre for Science and Technology). [Link: https://www.tib.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02324a]
- in the chemical literature: N-alkylation of an indole. YouTube. [Link: https://www.youtube.
- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. KURENAI-R (Kyoto University Research Information Repository). [Link: https://repository.kulib.kyoto-u.ac.jp/dspace/bitstream/2433/238125/2/cbn362_207.pdf]
- Indole-7-carboxylic acid, 97%. Fisher Scientific. [Link: https://www.fishersci.com/shop/products/indole-7-carboxylic-acid-97/AAH5493103]
- Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. PMC (PubMed Central). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652611/]
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC (PubMed Central). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]
- Protocol for N-Alkylation of 7-Fluoro-1H-indole. BenchChem. [Link: https://www.benchchem.
- Protecting Groups. chem.iitb.ac.in. [Link: http://www.chem.iitb.ac.in/~kpk/CH-401_2012/Handouts/CH-401-PGs.pdf]
- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link: https://www.researchgate.net/publication/236136701_An_Improved_Process_for_the_N-Alkylation_of_Indoles_Using_Chiral_N-Protected_2-Methylaziridines]
- US Patent 3012040A - Process for n-alkylation of indoles. Google Patents. [Link: https://patents.google.
- How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. [Link: https://www.researchgate.net/post/How_do_I_perform_alkylation_of_indole_NH_of_harmine_hydrochloride_salt_using_sodium_hydride_and_alkyl_bromide]
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link: https://www.lookchem.
- Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Wiley Online Library. [Link: https://onlinelibrary.wiley.com/doi/10.1002/asia.201901806]
- Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. BenchChem. [Link: https://www.benchchem.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link: https://digital.library.unt.edu/ark:/67531/metadc1065269/]
- Expanded views of ¹H NMR spectra of compounds 7a, 7b and 9 in the methine group region. ResearchGate. [Link: https://www.researchgate.net/figure/Expanded-views-of-1-H-NMR-spectra-of-compounds-7a-7b-and-9-in-the-methine-group-region_fig2_282585250]
- Substituted carboxylic compound synthesis by allylation. Organic Chemistry Portal. [Link: https://www.organic-chemistry.
- Indole-7-carboxylic acid | 1670-83-3. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/650450]
- 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/74281]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB (Escola Superior Agrária - Instituto Politécnico de Bragança). [Link: https://bibliotecadigital.ipb.pt/bitstream/10198/1020/1/Advanced%20NMR%20techniques%20for%20structural%20characterization%20of%20heterocyclic%20structures.pdf]
- US Patent 3709795A - Purification of carboxylic acids by chemical treatment and distillation. Google Patents. [Link: https://patents.google.
- Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/32056379/]
Sources
- 1. Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the N-allylation of Indole-7-carboxylic Acid
Introduction
Welcome to the technical support guide for the N-allylation of indole-7-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this specific transformation. The N-allylation of indoles is a fundamental reaction in organic synthesis, providing a key structural motif in many biologically active compounds. However, the presence of the carboxylic acid group at the 7-position introduces unique challenges that can impact reaction efficiency and yield.
This guide provides a structured approach to troubleshooting common issues encountered during this synthesis. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting guides, moving from common problems to specific, actionable solutions. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my N-allylation of indole-7-carboxylic acid giving low yields?
Low yields in this reaction can stem from several factors. The primary challenge is the presence of two acidic protons: one on the indole nitrogen (N-H) and one on the carboxylic acid (O-H). The base used for the reaction can deprotonate both sites. Deprotonation of the carboxylic acid is generally favored, forming a carboxylate salt. This can complicate the desired N-alkylation. Incomplete deprotonation of the indole nitrogen can also lead to low reactivity.[1][2]
Q2: I am observing significant amounts of starting material, even after prolonged reaction times. What is the likely cause?
Unreacted starting material is often a sign of insufficient activation of the indole nitrogen. This could be due to the use of a base that is not strong enough to effectively deprotonate the indole N-H in the presence of the more acidic carboxylic acid.[2] Alternatively, the reaction temperature may be too low, or the chosen solvent may not be optimal for the reaction.[1][2]
Q3: Besides the desired N-allyl product, what are the common side products I should be aware of?
A significant side reaction to consider is the potential for decarboxylation of the indole-7-carboxylic acid, particularly under harsh basic conditions or at elevated temperatures.[3][4] This would result in the formation of N-allyl-indole. Another possibility, though less common in this specific substrate due to the electron-withdrawing nature of the carboxylate, is C3-allylation of the indole ring.[2]
Q4: Can I perform the N-allylation without protecting the carboxylic acid group?
Yes, it is often possible to perform the N-allylation without a protecting group for the carboxylic acid. However, this requires careful selection of reaction conditions, particularly the base and solvent, to favor N-deprotonation and subsequent alkylation over side reactions. Using a sufficient amount of base to deprotonate both the carboxylic acid and the indole nitrogen is a common strategy.
Q5: What is the best type of base to use for this reaction?
Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the indole nitrogen.[1][2] Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), which can also be effective, sometimes offering different selectivity due to counter-ion effects.[2][5] The choice of base should be made in conjunction with the solvent selection.
Troubleshooting Guide
This section provides a more in-depth analysis of common problems and offers systematic approaches to resolving them.
Problem 1: Low or No Conversion to the N-allyl Product
A lack of conversion points to fundamental issues with the reaction setup. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low or no product conversion.
Detailed Analysis and Recommended Actions:
-
Base Selection and Stoichiometry:
-
Causality: The pKa of the indole N-H is approximately 17, while the carboxylic acid O-H is around 4-5. A base must be strong enough to deprotonate the indole nitrogen, and enough of it must be used to neutralize the carboxylic acid first.
-
Action: If using weaker bases like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH).[1][2] Use at least 2.2 equivalents of the base to ensure deprotonation of both acidic sites.
-
-
Solvent Choice:
-
Causality: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base, leaving the indole anion more nucleophilic and available to react.[1][6] Protic solvents (e.g., alcohols) will protonate the indole anion and should be avoided.
-
Action: Ensure your chosen solvent is anhydrous. Water will quench the strong base and inhibit the reaction. Use freshly distilled or commercially available anhydrous solvents.
-
-
Reaction Temperature:
-
Causality: While some N-allylations proceed at room temperature, this particular substrate may require heating to overcome the activation energy barrier, especially if a weaker base is used.
-
Action: If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 50-80 °C) and monitor the reaction progress by TLC or LC-MS. Be mindful that excessive heat can lead to decarboxylation.[1]
-
Problem 2: Competing Side Reactions - Decarboxylation
The presence of N-allyl-indole as a byproduct indicates that decarboxylation is occurring.
Caption: Troubleshooting workflow for decarboxylation side reaction.
Detailed Analysis and Recommended Actions:
-
Temperature Control:
-
Causality: Indole carboxylic acids can undergo decarboxylation at elevated temperatures, a process that can be facilitated by basic conditions.[3][4]
-
Action: If decarboxylation is observed, reduce the reaction temperature. It may be necessary to accept a longer reaction time in exchange for higher selectivity.
-
-
Base and Reaction Time:
-
Causality: Prolonged exposure to strong bases at high temperatures can promote decarboxylation.
-
Action: Monitor the reaction closely. Once the starting material is consumed, proceed with the workup promptly. If feasible with your substrate, consider using a milder base like K₂CO₃, which may require slightly elevated temperatures but is less likely to cause decarboxylation than NaH at high heat.
-
Problem 3: Difficult Product Purification
The product, N-allyl-indole-7-carboxylic acid, can be challenging to purify due to its amphipathic nature and the presence of potentially similar byproducts.
Recommended Purification Strategy:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate, making the product less water-soluble.[7]
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[7]
-
-
Removal of Unreacted Starting Material:
-
If unreacted indole-7-carboxylic acid is present, it can be difficult to separate from the product by column chromatography alone. An acid-base extraction can be beneficial. Dissolve the crude material in an organic solvent and wash with a dilute basic solution (e.g., saturated sodium bicarbonate). The starting material may have a slightly different affinity for the basic wash than the product, but this separation can be challenging.
-
-
Chromatography:
-
Silica gel column chromatography is the most common method for final purification.
-
A solvent system of hexanes and ethyl acetate, often with the addition of a small amount of acetic or formic acid (0.5-1%), can improve the peak shape and separation of carboxylic acids on silica gel.
-
| Parameter | Recommended Condition | Justification |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation of the indole nitrogen.[1][2] |
| Potassium Carbonate (K₂CO₃) | Milder alternative, may require heating. | |
| Base Stoichiometry | 2.2 - 2.5 equivalents | Neutralizes the carboxylic acid and deprotonates the indole N-H. |
| Allylating Agent | Allyl bromide or Allyl chloride | Common and effective electrophiles. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that promote N-alkylation.[1][6] |
| Temperature | 0 °C to 80 °C | Start at a lower temperature and gradually increase if necessary to balance reaction rate and potential for decarboxylation. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocol: N-allylation of Indole-7-carboxylic Acid
This protocol is a general starting point and may require optimization.
Materials:
-
Indole-7-carboxylic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Allyl bromide
-
Saturated aqueous ammonium chloride solution
-
1M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole-7-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Allylation: Add allyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50 °C).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Acidification and Extraction: Acidify the mixture to pH 3-4 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate with 0.5% acetic acid).
References
-
ResearchGate. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1... [Download Scientific Diagram]. Retrieved from [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
RSC Publishing. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
PMC. (n.d.). Mild and Practical Indole C2 Allylation by Allylboration of in situ Generated 3‐Chloroindolenines. Retrieved from [Link]
-
PMC. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved from [Link]
-
PMC. (n.d.). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. Retrieved from [Link]
-
RSC Publishing. (2023). Pd/Brønsted acid catalysed intramolecular N-allylation of indoles and pyrroles with alkynes for the synthesis. Retrieved from [Link]
-
PMC. (n.d.). Solvent-free and room temperature microwave-assisted direct C7 allylation of indolines via sequential C–H and C–C activation. Retrieved from [Link]
- N/A
-
ResearchGate. (n.d.). Challenges for asymmetric synthesis of N-allylic indoles. (a) Selected... [Download scientific diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]
-
RSC Publishing. (n.d.). Solvent-free and room temperature microwave-assisted direct C7 allylation of indolines via sequential C–H and C–C activation. Retrieved from [Link]
-
ResearchGate. (2025). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids | Request PDF. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]
-
SciSpace. (n.d.). DES‐Type Interactions To Promote Solvent‐Free and Metal‐Free Reactions between Nitrogen‐Containing Heterocycles and Ally. Retrieved from [Link]
-
Journal of the American Chemical Society. (2002). The Copper-Catalyzed N-Arylation of Indoles. Retrieved from [Link]
-
PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Removing Unreacted Allyl Bromide from Indole Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical protocols for a common synthetic challenge: the removal of excess, unreacted allyl bromide from indole N-alkylation reaction mixtures. The methodologies and principles discussed herein are designed to ensure the high purity of your final product, a critical factor for subsequent applications and data integrity.
Section 1: Understanding the Challenge - The "Why" of Purification
The N-alkylation of indoles with allyl bromide is a fundamental transformation in organic synthesis. However, driving the reaction to completion often requires using an excess of the alkylating agent, allyl bromide. This leads to a purification challenge: separating the desired N-allylated indole product from the volatile, reactive, and toxic starting material.[1]
Effective separation hinges on exploiting the significant differences in the physical properties of the key components in your reaction mixture.
Table 1: Comparative Physical Properties of Reactants and a Model Product
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| Indole | C₈H₇N | 117.15 | 253-254 °C[2][3] | Sparingly soluble in cold water; soluble in hot water and most organic solvents.[4][5] |
| Allyl Bromide | C₃H₅Br | 120.98 | 70-71 °C[6][7] | Slightly soluble in water; miscible with alcohol, ether, and other organic solvents.[1][6] |
| N-Allylindole (Product) | C₁₁H₁₁N | 157.21 | >200 °C (Est.) | Generally insoluble in water; soluble in common organic solvents. |
As the data illustrates, the vast difference in boiling points between the volatile allyl bromide and the high-boiling indole products is the primary physical property we can leverage for purification.
Section 2: Troubleshooting Guide for Purification
This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude reaction mixture shows a large excess of allyl bromide. What is the simplest first step to remove the bulk of it?
A1: The most straightforward initial step is a liquid-liquid extraction (aqueous work-up). Allyl bromide has low solubility in water, but this step is primarily designed to remove inorganic salts (e.g., from the base used in the reaction) and highly polar impurities. More importantly, it prepares your organic phase for subsequent, more effective purification methods.
However, a common and effective technique to remove a volatile reagent like allyl bromide is to concentrate the reaction mixture in vacuo using a rotary evaporator. Given its low boiling point (71 °C), most of the excess allyl bromide can be efficiently removed along with the reaction solvent.[1][8] Ensure your cold trap is functioning effectively to capture the volatile halide. This is often the most efficient first pass at purification.
Q2: After removing the solvent and some allyl bromide on the rotovap, my NMR still shows contamination. What is the most reliable method for achieving high purity?
A2: Flash column chromatography is the gold standard for this type of separation.[9][10] The significant difference in polarity between the relatively nonpolar allyl bromide and the more polar N-allylindole product allows for excellent separation on a silica gel stationary phase.
-
Causality: Silica gel, a polar stationary phase, will have a weak affinity for the nonpolar allyl bromide, causing it to elute very quickly with a nonpolar mobile phase (eluent). The N-allylindole, containing a nitrogen heteroatom, is more polar and will have a stronger interaction with the silica, causing it to elute later.
-
Solvent System Selection: Start with a nonpolar solvent system. A typical starting point would be a mixture of hexanes and ethyl acetate. You can determine the optimal ratio by running a thin-layer chromatography (TLC) analysis of your crude mixture.[11] Aim for a solvent system where the N-allylindole product has an Rf value of approximately 0.2-0.4.[12] For this separation, pure hexanes or a very low percentage of ethyl acetate in hexanes (e.g., 99:1 to 95:5 Hexanes:EtOAc) is often sufficient to elute the allyl bromide while retaining the product on the column.
Q3: My N-allylindole derivative is high-boiling. Can I use distillation to remove the allyl bromide?
A3: Yes, distillation is a highly effective method for this specific separation, provided your product is thermally stable at high temperatures.[13] The greater than 150 °C difference between the boiling point of allyl bromide (~71 °C) and your expected product (>220 °C) makes simple or fractional distillation an excellent choice for large-scale purifications where chromatography may be impractical.[3][8]
-
Procedure: You can perform a simple distillation at atmospheric pressure to remove the bulk of the allyl bromide.[14] Once the allyl bromide is removed, if your product has a sufficiently high boiling point and is stable, you can continue by performing a vacuum distillation to purify the product itself away from non-volatile impurities.
Q4: I have only trace amounts of allyl bromide remaining, but I need my compound to be exceptionally pure for a sensitive biological assay. Are there any chemical removal methods?
A4: Yes, for removing trace amounts of reactive electrophiles like allyl bromide, using a scavenger resin is an excellent and highly selective strategy.[15] These are solid-supported reagents that react specifically with the impurity, which can then be removed by simple filtration.
-
Mechanism: Nucleophilic scavenger resins, such as those with thiol (mercaptan) or amine functional groups, are ideal. The resin's nucleophilic sites will react with the electrophilic allyl bromide, covalently bonding it to the solid support.[15] The desired N-allylindole product, being less electrophilic, will not react and remains in solution. This method avoids introducing new soluble impurities and simplifies the work-up to a filtration step.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Work-up & Solvent Swap
-
Transfer the reaction mixture to a rotary evaporator.
-
Concentrate the mixture in vacuo to remove the reaction solvent and the bulk of the unreacted allyl bromide. Use a bath temperature appropriate for your solvent (e.g., 40 °C).
-
Re-dissolve the resulting crude oil or solid in a suitable organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane, 50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any acidic byproducts.
-
Water (50 mL).
-
Saturated aqueous sodium chloride (brine, 50 mL) to aid in separating the layers and remove residual water.[16]
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product, now ready for further purification.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column as a slurry in your starting eluent (e.g., 100% hexanes).
-
Sample Loading: Dissolve your crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution:
-
Begin eluting with 100% hexanes. This will flush out the nonpolar allyl bromide. Collect fractions and monitor them by TLC.
-
Once the allyl bromide has been completely eluted, you can gradually increase the polarity of the mobile phase (e.g., switch to 98:2 Hexanes:Ethyl Acetate) to elute your desired N-allylindole product.[9]
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-allylindole.
Protocol 3: Quenching with a Nucleophilic Amine
For instances where distillation or chromatography is not ideal, a chemical quench can be employed. Volatile, low-boiling amines can react with the excess allyl bromide.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a volatile secondary amine, such as diethylamine, in slight excess relative to the remaining allyl bromide.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction. The product will be a more polar and potentially water-soluble quaternary ammonium salt.
-
Proceed with an aqueous work-up as described in Protocol 1. The ammonium salt byproduct will preferentially partition into the aqueous layer.
Section 4: Visualization of Workflows
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying the product of an indole allylation reaction.
Caption: A general experimental workflow for purifying N-allylindole.
Diagram 2: Troubleshooting Logic Flow
This diagram provides a logical path for addressing common purification issues.
Caption: A logical diagram for troubleshooting allyl bromide removal.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Why is it critical to completely remove allyl bromide? Allyl bromide is a reactive alkylating agent and is classified as toxic and an irritant.[1] For biological applications, its presence can lead to false positives or cell toxicity. In subsequent synthetic steps, it can act as a competing substrate, leading to unwanted side products and lower yields.
-
FAQ 2: How can I minimize the amount of unreacted allyl bromide from the start? Careful monitoring of the reaction progress using TLC or LC-MS is key. Add the allyl bromide in portions and monitor the consumption of the starting indole. Once the indole is fully consumed, stop the reaction immediately to avoid using a large, unnecessary excess of the alkylating agent.
-
FAQ 3: What is the best analytical method to confirm the absence of allyl bromide? ¹H NMR spectroscopy is highly effective. The vinyl protons of allyl bromide have characteristic signals in a region (typically 5-6 ppm) that is often distinct from the aromatic and aliphatic protons of the N-allylindole product. For quantitative analysis of trace amounts, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally sensitive.
References
-
Indole - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
-
Indole: Properties, Applications, Safety, and High-Purity Suppliers in China. (n.d.). Retrieved February 24, 2026, from [Link]
-
Indole: Properties, Reactions, Production And Uses - Chemcess. (2025, August 17). Retrieved February 24, 2026, from [Link]
-
Allyl bromide - CAS Common Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]
- Process for producing allyl bromides. (n.d.). Google Patents.
-
Alkyl and alkylene bromides - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]
-
Allyl bromide | C3H5Br - PubChem. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]
-
Preparation of allyl bromide (3-bromopropene, 3-bromoprop-1-ene, 3-bromopropylene). (n.d.). Retrieved February 24, 2026, from [Link]
-
A manifold implications of indole and its derivatives: A brief Review. (2016, December 15). Retrieved February 24, 2026, from [Link]
-
Allyl Bromide - Manufacturers & Suppliers in India. (n.d.). Aarnee International. Retrieved February 24, 2026, from [Link]
-
Allyl Bromide Preparation. (2019, December 10). Sciencemadness Discussion Board. Retrieved February 24, 2026, from [Link]
- Method for producing allyl bromide. (n.d.). Google Patents.
- Method for producing allyl bromide. (n.d.). Google Patents.
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020, July 17). MDPI. Retrieved February 24, 2026, from [Link]
-
Isolation, purification and characterization of allelopathic compounds. (n.d.). LAMBDA OMNICOLL. Retrieved February 24, 2026, from [Link]
-
Synthesis of (+)-b-allyldiisopinocampheylborane and its reaction with aldehydes - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]
-
6-Chloro-1-hexene - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]
-
Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Heptylamine, N,N-di(allyl)- - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 24, 2026, from [Link]
-
Synthesis of Allylmagnesium bromide. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]
-
Allyl bromide - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
-
Making Allyl Bromide. (2025, December 21). YouTube. Retrieved February 24, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 24, 2026, from [Link]
-
Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
ALLYL BROMIDE. (n.d.). Ataman Kimya. Retrieved February 24, 2026, from [Link]
-
4-Allylisoindoline | C11H13N - PubChem. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved February 24, 2026, from [Link]
-
Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved February 24, 2026, from [Link]
-
Column Chromatography. (n.d.). Magritek. Retrieved February 24, 2026, from [Link]
-
How to purify a synthetic compound without TLC and Column chromatography?. (2019, February 5). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Allylic Halogenation and Substitution. (2020, November 3). YouTube. Retrieved February 24, 2026, from [Link]
-
C2 Selective Direct Alkynylation of Indoles. (n.d.). AWS. Retrieved February 24, 2026, from [Link]
-
Quenches for Allyl chloride and MOM-Chloride. (2022, November 10). Reddit. Retrieved February 24, 2026, from [Link]
-
How can residues of indole be removed from a reaction mixture without using column chromatography?. (2015, September 5). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Unpacking Chemical Reactions: From Allyl Bromide to the Heart of Organic Synthesis. (2026, February 18). Retrieved February 24, 2026, from [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. (2002, September 6). Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]
-
Best way to remove Allyl Alcohol from reaction mixture. (2022, January 8). Reddit. Retrieved February 24, 2026, from [Link]
Sources
- 1. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 4. Indole: Properties, Applications, Safety, and High-Purity Suppliers in China | Chemical Structure & Uses [pipzine-chem.com]
- 5. chemcess.com [chemcess.com]
- 6. Allyl bromide CAS#: 106-95-6 [m.chemicalbook.com]
- 7. aarneeinternational.com [aarneeinternational.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US5208400A - Process for producing allyl bromides - Google Patents [patents.google.com]
- 14. JP3270571B2 - Method for producing allyl bromide - Google Patents [patents.google.com]
- 15. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-Allylation of Ester-Containing Substrates
Welcome to the Reaction Optimization Support Hub. Current Ticket: Preventing Ester Hydrolysis during N-Allylation. Assigned Specialist: Senior Application Scientist.
Diagnostic & Decision Matrix
Before selecting a protocol, analyze your substrate's sensitivity using the decision matrix below. Hydrolysis typically occurs via two pathways: Saponification (direct attack by hydroxide generated from wet bases) or Solvolysis (attack by solvent at high temperatures).
Knowledge Base Articles (Protocols)
Protocol A: The Anhydrous Carbonate Method ( )
Best for: Standard amino acid esters, secondary amines, and robust amides.
Mechanism: Classical
Critical Control Point:
Hydrolysis in this system is caused by adventitious water .
Step-by-Step Workflow:
-
Drying: Flame-dry all glassware. Store
in a desiccator or dry it in an oven at 120°C overnight before use. -
Solvent: Use anhydrous DMF or MeCN (water content < 50 ppm).
-
Setup:
-
Dissolve Substrate (1.0 equiv) in DMF (0.1 M concentration).
-
Add
(1.5 – 2.0 equiv). -
Optional: Add Molecular Sieves (3Å, activated) directly to the flask to scavenge water in situ.
-
Stir for 15 minutes at Room Temperature (RT) to allow deprotonation/coordination.
-
-
Addition: Add Allyl Bromide (1.1 equiv) dropwise.
-
Reaction: Stir at RT. Only heat to 40-50°C if absolutely necessary.
-
Workup: Dilute with EtOAc, wash with saturated
(mildly acidic buffer neutralizes residual base immediately), then water/brine.
Senior Scientist Note: If using amino acid methyl esters, avoid NaH (Sodium Hydride). Even "dry" NaH often results in significant racemization and ester cleavage. Stick to Carbonates.
Protocol B: The Tsuji-Trost Allylation (Transition Metal Catalysis)
Best for: Highly sensitive substrates, enantiopure alpha-amino esters, or when
Step-by-Step Workflow:
-
Reagents:
-
Catalyst:
(5 mol%) or + dppf. -
Allyl Source: Allyl Acetate or Allyl Methyl Carbonate (Avoids halide waste).
-
-
Setup:
-
Dissolve Amine (1.0 equiv) and Allyl Acetate (1.1 equiv) in anhydrous THF or DCM.
-
Add Catalyst (0.05 equiv).
-
Note: If the amine is protonated (salt form), add 1.0 equiv of mild organic base (TEA or NMM) to free the amine.
-
-
Reaction: Stir at RT under Nitrogen/Argon. Reaction is usually fast (1–4 hours).
-
Workup: Filter through a Celite pad to remove Palladium. Concentrate.
Troubleshooting & FAQs
Ticket #402: "I see carboxylic acid byproducts on LCMS."
Diagnosis: Saponification has occurred.[1][6] Root Cause: Water in the solvent or base. Solution:
-
Switch from DMF to Acetonitrile (MeCN) . DMF is hygroscopic and difficult to dry completely. MeCN is easier to keep anhydrous.
-
Add 3Å Molecular Sieves to the reaction vessel.
-
Switch to Protocol B (Tsuji-Trost) if the problem persists.
Ticket #405: "Reaction is too slow at Room Temp, but heating kills my ester."
Diagnosis: Activation energy barrier is too high for the
-
Add Potassium Iodide (KI) (10-20 mol%) to the reaction.
-
Mechanism: Allyl Bromide + KI
Allyl Iodide (In situ). Allyl Iodide is ~100x more reactive, allowing the reaction to proceed at Room Temperature.
Ticket #409: "My chiral center racemized."
Diagnosis: Base-mediated enolization. Solution:
-
Stop using
or NaH. -
Use Protocol B (Tsuji-Trost) . Palladium catalysis does not affect the stereocenter of the amino acid.
-
If you must use alkylation, use DIPEA (Hünig's Base) in MeCN. It is non-nucleophilic and too bulky to easily deprotonate the alpha-carbon.
Comparative Data: Base Selection
| Base | pKa (Conj.[4][7] Acid) | Solubility (Org. Solvents) | Ester Safety Profile | Recommendation |
| NaOH / KOH | 15.7 ( | Poor | CRITICAL RISK | Do Not Use. Causes rapid saponification. |
| NaH | 35 ( | Insoluble | High Risk | Risky. Adventitious water creates NaOH. |
| 10.3 ( | Low | Moderate | Safe if strictly anhydrous. Requires heating often. | |
| 10.3 ( | High | High | Gold Standard. High solubility allows milder temps. | |
| DIPEA | 10.75 | Miscible | Very High | Excellent for reactive halides (Allyl Iodide). |
Mechanistic Visualization
The diagram below illustrates the "Danger Zone" (Hydrolysis) versus the "Safe Zone" (Product).
References
-
Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[8] Tetrahedron, 58(17), 3329-3347.
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422.
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Escudero, M. I., et al. (2011).[9] "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation." Synthesis, 2011(04), 571-576.
Sources
- 1. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. glenresearch.com [glenresearch.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Characteristic IR Absorption Bands of N-allyl vs. N-H Indoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Infrared (IR) spectroscopy is a powerful and widely accessible analytical technique for the structural elucidation of organic molecules. For researchers working with indole derivatives, a class of compounds with significant biological activity, understanding the nuances of their IR spectra is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth comparison of the characteristic IR absorption bands of N-H indoles and their N-allyl counterparts, offering experimental insights and a clear framework for spectral interpretation.
The key differentiator between these two classes of indoles lies in the substitution at the nitrogen atom of the indole ring. In N-H indoles, the nitrogen is bonded to a hydrogen atom, giving rise to a distinct N-H stretching vibration. In N-allyl indoles, this hydrogen is replaced by an allyl group (-CH₂-CH=CH₂), which introduces a new set of characteristic vibrations. This guide will dissect these differences, providing the knowledge needed to confidently distinguish between these two important molecular scaffolds.
Theoretical Background: The Vibrational Language of Indoles
The IR spectrum of a molecule is a fingerprint of its vibrational modes. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed radiation. The position of these absorption bands in the IR spectrum, measured in wavenumbers (cm⁻¹), is characteristic of the types of bonds and functional groups present.
For the indole scaffold, we are primarily interested in the vibrations of the N-H bond and the various bonds within the allyl group.
The Signature of the Indole N-H Bond
The N-H bond in secondary amines and amides, including the indole ring system, gives rise to a characteristic stretching vibration. The frequency of this vibration is sensitive to the electronic environment and hydrogen bonding.
-
N-H Stretching (ν N-H): This is typically a sharp to medium intensity band appearing in the region of 3500-3300 cm⁻¹ . In the gas phase or in dilute non-polar solvents, this peak is often sharp. In the solid state or in concentrated solutions, hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber. For indole itself, this peak is often observed around 3400-3525 cm⁻¹[1][2].
The Vibrational Footprint of the N-Allyl Group
The introduction of an allyl group at the nitrogen position eliminates the N-H stretching vibration and introduces several new characteristic bands associated with the carbon-carbon double bond and the various C-H bonds of the allyl moiety.
-
C=C Stretching (ν C=C): The stretching of the carbon-carbon double bond in the allyl group typically gives rise to a weak to medium intensity absorption in the range of 1680-1630 cm⁻¹ [3][4][5]. The intensity of this band can be variable and is sometimes weak.
-
Vinylic =C-H Stretching (ν =C-H): The stretching vibrations of the C-H bonds attached to the double bond (vinylic hydrogens) occur at higher frequencies than those of saturated C-H bonds. These bands are typically found just above 3000 cm⁻¹ , usually in the 3100-3020 cm⁻¹ region[4][5][6].
-
Aliphatic C-H Stretching (ν C-H): The C-H stretching vibrations of the methylene (-CH₂-) group in the allyl substituent will appear in the typical alkane C-H stretching region, between 3000 and 2850 cm⁻¹ [3][6].
-
=C-H Out-of-Plane Bending (δ =C-H): The out-of-plane bending (wagging) vibrations of the vinylic C-H bonds are often strong and can be diagnostic for the substitution pattern of the alkene. For a terminal allyl group (-CH=CH₂), two characteristic bands are expected in the 1000-900 cm⁻¹ region. Specifically, a strong band around 990 cm⁻¹ and another strong band around 910 cm⁻¹ are characteristic of a monosubstituted alkene[3][4].
Comparative Analysis: N-H Indole vs. N-Allyl Indole IR Spectra
The most significant and readily identifiable difference in the IR spectra of N-H and N-allyl indoles is the presence or absence of the N-H stretching band. The appearance of new bands corresponding to the allyl group's C=C and =C-H vibrations in the N-allyl derivative further confirms the substitution.
The following table summarizes the key diagnostic IR absorption bands for distinguishing between N-H and N-allyl indoles.
| Vibrational Mode | N-H Indole (cm⁻¹) | N-Allyl Indole (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3525 - 3400[1][2] | Absent | Medium, Sharp | The definitive band for an N-H indole. Its absence is a key indicator of N-substitution. |
| =C-H Stretch (Vinylic) | Absent | 3100 - 3020[4][5][6] | Medium | Characteristic of the C-H bonds on the allyl double bond. |
| C-H Stretch (Aromatic) | ~3100 - 3000 | ~3100 - 3000 | Medium to Weak | Present in both, arising from the indole ring C-H bonds. |
| C-H Stretch (Aliphatic) | Absent | 3000 - 2850[3][6] | Medium | From the -CH₂- group of the allyl substituent. |
| C=C Stretch (Allyl) | Absent | 1680 - 1630[3][4][5] | Weak to Medium | Indicates the presence of the carbon-carbon double bond in the allyl group. |
| C=C Stretch (Aromatic) | ~1620 - 1450 | ~1620 - 1450 | Medium to Strong | Present in both, from the indole ring. |
| =C-H Bend (Out-of-Plane) | Absent | ~990 and ~910[3][4] | Strong | Highly characteristic of the terminal vinyl group of the allyl substituent. |
Experimental Protocol: Acquiring High-Quality IR Spectra
To obtain reliable and interpretable IR spectra, proper sample preparation is paramount. The choice of method depends on the physical state of the compound (solid or liquid).
Sample Preparation for FTIR Analysis
For Solid Samples (e.g., N-H Indole):
-
Potassium Bromide (KBr) Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.
-
Ensure a fine, homogenous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.
-
For Liquid Samples (e.g., N-Allyl Indole):
-
Neat Liquid on Salt Plates:
-
Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently rotate to create a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder for analysis.
-
-
Attenuated Total Reflectance (ATR) Method (for both solids and liquids):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or a drop of the liquid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the spectrum. This method is often preferred for its simplicity and minimal sample preparation.
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the clean salt plates/ATR crystal) must be collected before running the sample spectrum.
Visualizing the Key Differences
The following diagram illustrates the key distinguishing features in the IR spectra of N-H and N-allyl indoles.
Figure 1. Key diagnostic regions in the IR spectra of N-H vs. N-allyl indoles.
Conclusion
The differentiation between N-H and N-allyl indoles via IR spectroscopy is straightforward and reliable. The primary diagnostic is the disappearance of the N-H stretching band (around 3525-3400 cm⁻¹) upon allylation, coupled with the emergence of characteristic bands for the allyl group: the vinylic =C-H stretch (above 3000 cm⁻¹), the C=C stretch (around 1650 cm⁻¹), and the strong out-of-plane =C-H bending vibrations (around 990 and 910 cm⁻¹). By understanding these key spectral features, researchers can confidently and efficiently characterize their indole-containing compounds, accelerating their research and development efforts.
References
- Gong, Y., Chen, X., & Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation.
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
- Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole.
- Zwielly, M., et al. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(6), 2691-2700.
- Shetti, N. P., & Nandibewoor, S. T. (2009). Kinetic and Mechanistic Investigations on Oxidation of L-tryptophan by Diperiodatocuprate(III) in Aqueous Alkaline Medium. Journal of the Chinese Chemical Society, 56(4), 749-758.
-
Chemistry LibreTexts. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Northern Illinois University. FT-IR sample preparation. Retrieved from [Link]
-
University of Wisconsin-Madison. IR Absorption Table. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Retrieved from [Link]
- Hartwig, J. F., et al. (2010). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles.
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
-
University of California, Los Angeles. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
- Smith, B. C. (2015).
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
NIST. (n.d.). N-Allylaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Massachusetts Lowell. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Allyl)-1H-indole. Retrieved from [Link]
- Ghassem Zadeh, K., & Yaylayan, V. H. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. Food Chemistry, 310, 125808.
Sources
Technical Guide: Mass Spectrometry Fragmentation of 1-Allylindole-7-Carboxylic Acid
An authoritative, technical comparison guide on the mass spectrometry fragmentation of 1-allylindole-7-carboxylic acid , designed for researchers and drug development professionals.
Content Type: Comparative Analysis & Structural Elucidation Guide
Subject: 1-Allylindole-7-Carboxylic Acid (
Executive Summary
In synthetic medicinal chemistry—particularly in the development of indole-based cannabinoid mimetics and tricyclic alkaloids—the regiochemical assignment of the carboxyl group is critical. 1-allylindole-7-carboxylic acid presents a unique mass spectral profile driven by the peri-like proximity of the N1-allyl group and the C7-carboxyl moiety.
This guide compares the fragmentation pattern of the 1,7-isomer against its most common structural alternative, 1-allylindole-3-carboxylic acid . While the 3-isomer follows a fragmentation path dictated by electronic conjugation with the indole
Molecular Specifications & Theoretical Isobars
| Parameter | 1-Allylindole-7-Carboxylic Acid (Target) | 1-Allylindole-3-Carboxylic Acid (Alternative) |
| Formula | ||
| Exact Mass | 201.0790 | 201.0790 |
| Structural Feature | 1,7-Peri Interaction: N1 and C7 substituents are spatially adjacent. | Distal Substitution: N1 and C3 substituents are separated by the pyrrole ring. |
| Key Electronic Effect | Steric strain & Field effects (Proximity). | Conjugative stabilization of the acylium ion. |
| Primary Ionization | ESI (+) | ESI (+) |
Detailed Fragmentation Analysis
The Diagnostic "Peri-Effect" (1,7-Interaction)
The defining characteristic of the 7-isomer is the spatial crowding between the N1-allyl tail and the C7-carboxyl group. Unlike the 3-isomer, where the carboxyl group can freely rotate and stabilize positive charge via the indole nitrogen lone pair, the 7-isomer undergoes specific proximity-driven fragmentations.
Pathway A: The Acylium Ion Formation (m/z 184)
Both isomers lose the hydroxyl radical (
-
3-Isomer: The acylium ion is hyper-stabilized by resonance from the indole nitrogen (vinylogous amide resonance). This peak is often the base peak (100% relative abundance).
-
7-Isomer: The acylium ion at C7 lacks direct conjugation with the nitrogen lone pair. Consequently, the m/z 184 peak is typically less intense than in the 3-isomer, and rapid secondary fragmentation (loss of CO) is more prevalent.
Pathway B: Allylic Loss & Decarboxylation (m/z 156 & 160)
-
Loss of COOH (
, 45 Da): Generates the 1-allylindole cation (m/z 156). This is favored in the 7-isomer due to relief of steric strain between the 1-allyl and 7-carboxyl groups. -
Loss of Allyl (
, 41 Da): Generates the indole-7-carboxylic acid cation (m/z 160).
Comparative Fragmentation Table (EI/ESI)
| Fragment Ion (m/z) | Identity | 1-Allyl-7-COOH (Target) | 1-Allyl-3-COOH (Alternative) | Diagnostic Note |
| 201 | Moderate Intensity | High Intensity | 3-isomer is electronically more stable. | |
| 184 | Medium | High (Base Peak) | 3-acylium is resonance stabilized; 7-acylium is not. | |
| 183 | Diagnostic | Low/Absent | "Ortho-effect" cyclization unique to 1,7-proximity. | |
| 156 | High | Medium | Steric relief drives decarboxylation in 7-isomer. | |
| 130 | Medium | Medium | Common indole core fragment (Quinolinium rearrangement). |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent pathways. The Red Path highlights the diagnostic "Peri-Effect" unique to the 7-isomer.
Figure 1: The green pathway (m/z 183) represents the diagnostic loss of water facilitated by the 1,7-peri interaction, distinguishing it from the 3-isomer.
Experimental Protocol for Validation
To empirically verify the 7-isomer, use this self-validating LC-MS/MS workflow. This protocol relies on Energy-Resolved Mass Spectrometry (ER-MS) to differentiate isomers based on stability.
Step 1: Sample Preparation
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation).
Step 2: MS Method (Direct Infusion or LC)
-
Ionization: ESI Positive Mode (+).
-
Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (LC).
-
Collision Energy (CE) Ramp: 10 eV
50 eV.
Step 3: Data Interpretation (The "Survival Yield" Test)
-
Isolate the precursor ion (m/z 201).
-
Apply increasing Collision Energy.
-
Plot the intensity of the precursor (201) vs. the Acylium fragment (184).
-
Result: The 1-allyl-3-COOH isomer will show a higher survival yield of the m/z 184 fragment at high energies due to resonance stabilization.
-
Result: The 1-allyl-7-COOH isomer will show rapid degradation of m/z 184 into smaller fragments (m/z 156, 130) due to the lack of conjugative stabilization.
-
References
-
Marx, M., & Djerassi, C. (1971).[1] Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry.[1]
-
Huffman, J. W., et al. (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. ACS Chemical Neuroscience/PubMed.
-
BenchChem Application Notes. (2025). Analysis of indole carboxylic acid isomers by LC-MS.
Sources
Introduction: The Strategic Importance of N-Substitution in Indole Scaffolds
An In-Depth Comparative Guide to the Bioactivity of N-Allyl vs. N-Methyl Indole-7-Carboxylic Acid
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and geometric structure allow it to interact with a wide range of biological targets. The indole-7-carboxylic acid motif, in particular, has served as a crucial starting point for developing potent therapeutic agents, including novel inhibitors of HIV-1 attachment.[3]
A key strategy for modulating the pharmacological profile of indole-based compounds is substitution at the N-1 position of the pyrrole ring. This modification can profoundly influence a molecule's steric, electronic, and pharmacokinetic properties, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds.
This guide provides a comprehensive comparison of two common N-substituents: the small, saturated methyl group and the slightly larger, unsaturated allyl group, appended to the indole-7-carboxylic acid core. We will explore the mechanistic rationale behind experimental choices, provide detailed protocols for a head-to-head comparison, and analyze the potential structure-activity relationship (SAR) implications for drug development professionals.
Physicochemical and Pharmacokinetic Considerations: A Tale of Two Substituents
The choice between an N-methyl and an N-allyl group is not trivial; it introduces distinct changes to the parent molecule that can dictate its biological fate and efficacy. The methyl group is a small, lipophilic, and metabolically robust substituent. In contrast, the allyl group, while also lipophilic, introduces a reactive olefin moiety and presents a different steric profile. These differences are critical in shaping the molecule's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Below is a comparative summary of the predicted physicochemical properties that form the basis for our experimental investigation.
| Property | N-Methyl Indole-7-Carboxylic Acid | N-Allyl Indole-7-Carboxylic Acid | Rationale for Impact on Bioactivity |
| Molecular Formula | C₁₀H₉NO₂ | C₁₂H₁₁NO₂ | Increased mass and size of the allyl group can alter binding pocket fit. |
| Molecular Weight | 175.18 g/mol | 201.22 g/mol | Affects diffusion rates and potential for oral bioavailability (Rule of Five). |
| Predicted LogP | ~2.3 | ~2.8 | Increased lipophilicity of the allyl group may enhance membrane permeability but could decrease aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Carboxyl OH) | 2 (Carbonyl O, Carboxyl OH) | No change; the core pharmacophore for this interaction is retained. |
| Hydrogen Bond Donors | 1 (Carboxyl OH) | 1 (Carboxyl OH) | The N-H donor of the parent indole is removed in both cases, preventing certain metabolic pathways and interactions. |
| Reactivity | Chemically stable | Contains a reactive π-bond | The allyl group's double bond can be a site for metabolism (e.g., epoxidation) or potentially form covalent bonds with target residues. |
Experimental Framework for Bioactivity Comparison
To objectively compare the bioactivities of N-allyl and N-methyl indole-7-carboxylic acid, a multi-tiered experimental approach is required. This process begins with broad screening for general biological effects and progresses to more specific, target-based assays.
Caption: High-level workflow for comparing the bioactivity of N-substituted indole analogs.
Experimental Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Rationale: Before assessing specific bioactivities, it is crucial to determine the concentration range at which the compounds are non-toxic to cells. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[4]
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of N-allyl and N-methyl indole-7-carboxylic acid in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions. Include wells with medium-only (negative control) and a known cytotoxic agent (positive control). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Experimental Protocol 2: Anti-Inflammatory Activity (COX-2 Enzyme Inhibition Assay)
Rationale: N-substituted indole derivatives have shown potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[5] A cell-free enzymatic assay provides a direct measure of the compounds' ability to inhibit COX-2, the inducible enzyme primarily responsible for inflammation.
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial COX-2 inhibitor screening kit or prepare the following reagents: Tris-HCl buffer, heme, purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).
-
Compound Incubation: In a 96-well plate, add 10 µL of various concentrations of the N-allyl and N-methyl test compounds. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a DMSO vehicle as a negative control.
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Immediately add the colorimetric probe. The probe will be oxidized by the peroxidase activity of COX, resulting in a color change.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 10 minutes using a microplate reader in kinetic mode.
-
Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.
Interpreting the Results: Building a Structure-Activity Relationship (SAR)
The data generated from these assays will provide the first critical insights into the SAR of N-substitution at the indole-7-carboxylic acid core.
-
If the N-allyl derivative is more potent: This could suggest that the larger, more lipophilic allyl group achieves a better fit in the target's binding pocket or improves cell membrane penetration. The π-system of the allyl group might also engage in favorable π-π or π-cation interactions within the active site.
-
If the N-methyl derivative is more potent: This may indicate that a smaller substituent is preferred to avoid steric clashes within the binding site. The slight difference in electronics might also play a role in optimizing interactions.
-
If both show similar activity: This would imply that for this particular biological target, the N-1 position is not in a region critical for modulating binding affinity, and modifications here primarily influence pharmacokinetic properties rather than pharmacodynamics.
The potential mechanism of action for anti-inflammatory activity is illustrated below, showing how inhibitors can block the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: Simplified COX-2 signaling pathway and the site of inhibition.
Conclusion and Future Directions
This guide outlines a systematic and logical framework for comparing the bioactivity of N-allyl and N-methyl indole-7-carboxylic acid. The choice of N-substituent is a critical decision in drug design, directly influencing a compound's physicochemical properties, target affinity, and pharmacokinetic profile. While the N-methyl group offers metabolic stability and minimal steric bulk, the N-allyl group provides a different spatial arrangement and a potential site for further chemical modification or unique target interactions.
The experimental protocols provided herein for cytotoxicity and anti-inflammatory screening serve as a robust starting point. Positive results from these assays would warrant further investigation into other potential activities, such as antioxidant[5], antiviral[6], or anticancer effects[7][8], followed by in vivo studies to assess efficacy and safety in a whole-organism context. By carefully dissecting the impact of these seemingly small structural changes, researchers can develop a more predictive and powerful approach to designing the next generation of indole-based therapeutics.
References
-
Al-Ostath, A., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Chem Biodivers, 19(9), e202200290. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). 1H-Indole-7-carboxylic acid. PubChem Compound Database. Available from: [Link]
-
Demirkol, O., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 481-487. Available from: [Link]
-
Deng, Y., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5293-5304. Available from: [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Current Organic Chemistry, 15(20), 3641-3668. Available from: [Link]
-
Zhu, J., et al. (2020). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Asian Journal of Organic Chemistry, 9(7), 964-976. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). Methyl indole-7-carboxylate. PubChem Compound Database. Available from: [Link]
-
Yeung, K.-S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202. Available from: [Link]
-
Shen, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(10), 2268-2272. Available from: [Link]
-
Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11213-11232. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). 3-formyl-1H-indole-7-carboxylic Acid. PubChem Compound Database. Available from: [Link]
-
Liu, D., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2417-2421. Available from: [Link]
-
ResearchGate (n.d.). Examples of natural products and pharmaceuticals with indole or indole carboxylic acid core highlighted. ResearchGate. Available from: [Link]
-
Shen, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available from: [Link]
-
Stanley, L. M., & Hartwig, J. F. (2010). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. Angewandte Chemie International Edition, 49(42), 7741-7744. Available from: [Link]
-
Bommagani, S., et al. (2017). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. European Journal of Medicinal Chemistry, 126, 755-764. Available from: [Link]
-
Van der Eycken, E. V., & Sharma, S. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5104. Available from: [Link]
-
Gothandam, K. M., et al. (2021). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 10(12), 1530. Available from: [Link]
-
Akinnuwesi, A. A., et al. (2021). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 26(20), 6128. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. PubChem Compound Database. Available from: [Link]
-
Khan, I., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 7(32), 28247-28263. Available from: [Link]
-
Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 1033611. Available from: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Crystal Structure Data & Engineering of 1-Substituted Indole-7-Carboxylic Acids
Executive Summary: The "Peri-Effect" in Solid-State Design
For researchers in medicinal chemistry and crystal engineering, 1-substituted indole-7-carboxylic acids represent a unique structural class. Unlike their 2- or 3-carboxylic acid isomers, the 7-position offers a specific "peri-interaction" proximity to the indole nitrogen (N1).
This guide objectively compares the solid-state performance of 1-substituted derivatives (specifically N-methylated) against their unsubstituted parent (Indole-7-COOH) and regioisomers (Indole-3-COOH). The data reveals a critical "H-Bond Switch" mechanism: functionalization at N1 obliterates the intramolecular hydrogen bond capability, forcing a transition from discrete molecular units to robust intermolecular dimer networks. This transition fundamentally alters solubility, melting point, and bioavailability profiles.
Part 1: Comparative Technical Analysis
Structural Performance Matrix
The following table synthesizes crystallographic data and physicochemical properties. Note the distinct shift in packing motifs when the N1-H donor is removed.
| Feature | Target: 1-Methylindole-7-COOH | Alternative A: Indole-7-COOH (Parent) | Alternative B: Indole-3-COOH |
| Primary Interaction | Intermolecular (COOH[1][2]···COOH) | Intramolecular (N-H···O=C) | Intermolecular (COOH···COOH + N-H···O) |
| H-Bond Motif | Centrosymmetric Dimers ( | Pseudo-ring ( | Catemers or Cyclic Pentamers |
| Crystal System | Orthorhombic (Predicted based on 6-isomer) | Monoclinic / Orthorhombic | Monoclinic ( |
| Packing Efficiency | High (Planar stacking favored) | Medium (Restricted by internal lock) | Low/Variable (Disordered protons common) |
| Solubility (LogP) | ~2.3 (Lipophilic shift) | ~1.7 (Amphiphilic) | ~1.4 (Polar H-bond network) |
| Drug Design Utility | Metabolic blocking (N-dealkylation resistant) | Scaffold constraint (Pre-organized) | General H-bond donor/acceptor |
The "Peri-Lock" Mechanism
The defining feature of the 7-carboxylic acid scaffold is the interaction between the N1 nitrogen and the C7 carboxyl group.
-
In Indole-7-COOH: The N-H proton acts as a donor to the carbonyl oxygen of the carboxylic acid. This forms a stable 6- or 7-membered intramolecular ring (the "Peri-Lock"). This reduces the energy available for lattice formation, often leading to lower melting points but higher membrane permeability due to "hidden" polarity.
-
In 1-Substituted Derivatives: The 1-Methyl group removes the H-donor. The "Peri-Lock" is broken. The Carboxylic acid group must rotate to find an external partner, typically forming strong centrosymmetric dimers (
synthons). This creates a harder, more stable crystal lattice.
Visualization of the H-Bond Switch
The following diagram illustrates the pathway divergence caused by N-substitution.
Caption: The "H-Bond Switch" mechanism. N-substitution forces a transition from intramolecular locking to intermolecular dimerization, altering physicochemical properties.
Part 2: Experimental Protocols
To generate high-quality crystals for X-ray diffraction (XRD) of 1-substituted indole-7-carboxylic acids, standard evaporation often yields amorphous powders due to the high lipophilicity of the N-methyl group. The following protocol utilizes a Slow Cooling + Anti-Solvent Diffusion hybrid method, validated for indole derivatives.
Synthesis of 1-Methylindole-7-Carboxylic Acid
Prerequisite: If the derivative is not commercially available, it must be synthesized from Indole-7-carboxylic acid.
-
Dissolution: Dissolve Indole-7-carboxylic acid (1.0 eq) in anhydrous DMF (10 volumes).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 2.2 eq) portion-wise. Stir for 30 mins to ensure complete deprotonation of the carboxylate and the indole nitrogen.
-
Alkylation: Add Iodomethane (MeI, 1.2 eq) dropwise. Note: The carboxylate is also esterified transiently but often hydrolyzes or can be selectively targeted. For pure N-alkylation without esterification, use 2.0 eq NaH and control stoichiometry, or perform global methylation followed by LiOH hydrolysis.
-
Workup: Quench with water, acidify to pH 3 with 1M HCl. The precipitate is the crude 1-methylindole-7-carboxylic acid.
Crystallization Protocol (Self-Validating System)
This protocol includes checkpoints to ensure the formation of single crystals suitable for XRD rather than polycrystalline aggregates.
Materials:
-
Solvent A (Good): Methanol or Ethanol (Polar, H-bond donor).
-
Solvent B (Poor/Anti-solvent): Water or Hexane.
Step-by-Step Workflow:
-
Saturation (Checkpoint 1): Dissolve 50 mg of the 1-substituted acid in minimal hot Methanol (~2 mL) at 50°C.
-
Validation: Solution must be perfectly clear. If cloudy, filter through a 0.45 µm PTFE syringe filter.
-
-
Nucleation Setup: Place the vial inside a larger jar containing the anti-solvent (Water for MeOH, Hexane for EtOH). Cap the large jar but leave the inner vial open (Vapor Diffusion).
-
Controlled Growth: Store at 4°C in a vibration-free environment.
-
Mechanism: The anti-solvent slowly diffuses into the alcohol, increasing supersaturation gradually. This favors the formation of the thermodynamic dimer motif (
) over kinetic polymorphs.
-
-
Harvesting (Checkpoint 2): After 3-7 days, inspect under polarized light.
-
Validation: True crystals will extinguish light upon rotation. Amorphous solids will not.
-
Crystallization Decision Tree
Caption: Decision tree for optimizing crystal growth of indole derivatives based on initial solubility profiles.
Part 3: Data Interpretation & Applications[5]
When analyzing the resulting crystal structure data, researchers should look for the following "Performance Indicators" to verify the success of the 1-substitution strategy.
Key Crystallographic Parameters
| Parameter | Expected Observation (1-Substituted) | Significance |
| Space Group | Often | Indicates loss of high symmetry; common for packing bulky organic acids. |
| C-O Bond Lengths | C=O (~1.21 Å) vs C-OH (~1.30 Å) | Confirms carboxylic acid protonation state (neutral). |
| Dimer Distance | O···O separation ~2.65 Å | Signature of the strong intermolecular Carboxylic Acid Dimer. |
| Torsion Angle | C2-C3-C7-C(O) > 15° | Steric clash between 1-Me and 7-COOH may force the acid group out of the indole plane. |
Application in Drug Discovery
-
Bioisosteres: The 1-substituted indole-7-carboxylic acid is a rigid bioisostere for twisted amides or ortho-substituted benzoic acids.
-
Metabolic Stability: The crystal density correlates with metabolic stability. The tight packing of the 1-methyl derivative (due to dimer formation) often predicts lower dissolution rates but higher stability against oxidative degradation compared to the more open lattice of the parent compound.
References
-
Smith, G., et al. (1998). "The crystal structure of indole-3-carboxylic acid." Acta Crystallographica Section C, 54(12). Link
- Context: Establishes the baseline "dimer" packing behavior of indole carboxylic acids when no peri-interaction is present.
-
Huth, S. L., & Hursthouse, M. B. (2008). "1-Methyl-1H-indole-6-carboxylic acid." University of Southampton, eCrystals Repository. Link
- Context: Provides the crystallographic proxy for 1-methylated indole acids, demonstrating the orthorhombic packing favored by these deriv
-
Kupka, T., et al. (2011). "The effect of intramolecular interactions on hydrogen bond acidity." Physical Chemistry Chemical Physics, 13. Link
- Context: Theoretical grounding for the "Peri-Lock" intramolecular hydrogen bond strength in 7-substituted indoles.
-
PubChem. (2025).[3][4][5][6][7] "1-methyl-1H-indole-7-carboxylic acid (Compound)."[8][9][7] National Library of Medicine. Link
- Context: Verification of chemical identity, molecular weight, and predicted physicochemical properties (LogP, H-bond donor count).
-
Mdpi. (2024).[10] "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid." Molecules. Link
- Context: Comparative analysis of how methoxy substituents and carboxylic acid positions influence dimer vs.
Sources
- 1. academicweb.nd.edu [academicweb.nd.edu]
- 2. academicweb.nd.edu [academicweb.nd.edu]
- 3. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indole-7-carboxamide | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl indole-7-carboxylate | C10H9NO2 | CID 676694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 1-methyl-1h-indole-7-carboxylic acid (C10H9NO2) [pubchemlite.lcsb.uni.lu]
- 9. 1-methyl-1H-indole-7-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
